molecular formula C11H15Cl3N2 B1400214 1-(2,3-Dichlorophenyl)-1,4-diazepane hydrochloride CAS No. 839712-09-3

1-(2,3-Dichlorophenyl)-1,4-diazepane hydrochloride

Cat. No.: B1400214
CAS No.: 839712-09-3
M. Wt: 281.6 g/mol
InChI Key: UCHZHYQSYVASBA-UHFFFAOYSA-N
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Description

1-(2,3-Dichlorophenyl)-1,4-diazepane hydrochloride is a chemical compound with significant applications in various fields, including pharmaceuticals and chemical research. It is known for its role as an intermediate in the synthesis of certain drugs, particularly those used in the treatment of psychiatric disorders.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,3-Dichlorophenyl)-1,4-diazepane hydrochloride typically involves the cyclization of 2,3-dichloroaniline with bis(2-chloroethyl)amine hydrochloride. The reaction is carried out at a charging temperature of 90-120°C and a reaction temperature of 120-220°C. The reaction mixture is then treated with a protonic solvent to obtain the crude product, which is further refined to achieve high purity .

Industrial Production Methods

For industrial production, the method involves using 2,3-dichloroaniline and bis(2-chloroethyl)amine hydrochloride in a mass ratio of 1:0.8-2.0. The reaction is conducted under controlled temperatures, and the resulting product is purified to meet industrial standards. This method is efficient, producing high yields with minimal waste .

Chemical Reactions Analysis

Types of Reactions

1-(2,3-Dichlorophenyl)-1,4-diazepane hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents to convert the compound into its oxidized form.

    Reduction: Reducing agents are used to convert the compound into its reduced form.

    Substitution: The compound can undergo substitution reactions where one or more of its atoms are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents for substitution reactions. The conditions for these reactions vary depending on the desired product but generally involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield a different set of products compared to reduction or substitution reactions .

Scientific Research Applications

1-(2,3-Dichlorophenyl)-1,4-diazepane hydrochloride has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various chemical compounds.

    Biology: The compound is studied for its potential biological activities and interactions with biological systems.

    Medicine: It serves as an intermediate in the synthesis of drugs used to treat psychiatric disorders, such as aripiprazole.

    Industry: The compound is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2,3-Dichlorophenyl)-1,4-diazepane hydrochloride involves its interaction with specific molecular targets and pathways. It acts as an intermediate in the synthesis of drugs that modulate neurotransmitter activity in the brain, particularly dopamine receptors. This modulation helps in the treatment of psychiatric disorders by balancing neurotransmitter levels .

Comparison with Similar Compounds

Similar Compounds

  • 1-(2,3-Dichlorophenyl)piperazine hydrochloride
  • 1-(4-Chlorophenyl)piperazine
  • 1-Phenylpiperazine

Uniqueness

1-(2,3-Dichlorophenyl)-1,4-diazepane hydrochloride is unique due to its specific chemical structure, which allows it to act as an effective intermediate in the synthesis of certain psychiatric drugs. Its ability to undergo various chemical reactions and its high purity make it a valuable compound in both research and industrial applications .

Properties

IUPAC Name

1-(2,3-dichlorophenyl)-1,4-diazepane;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14Cl2N2.ClH/c12-9-3-1-4-10(11(9)13)15-7-2-5-14-6-8-15;/h1,3-4,14H,2,5-8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCHZHYQSYVASBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCN(C1)C2=C(C(=CC=C2)Cl)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15Cl3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Excess HCl in EtOAc was added dropwise to a solution of intermediate 1 (4.0 g, 11.6 mmol) in EtOAc and the reaction mixture was stirred at rt for 1.5 h. The reaction mixture was filtered to give 1-(2,3-dichlorophenyl)-1,4-diazepane hydrochloride salt (intermediate 2) (3.0 g, 90%) as a white solid. HPLC: 99%, RT 2.108 min. MS (ESI) m/z 245.0 [M+H]+. mp: 186-187° C.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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